

An In-depth Technical Guide to 1-Ethyl-3,5-difluorobenzene

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Compound of Interest

Compound Name: 1-Ethyl-3,5-difluorobenzene

Cat. No.: B058460

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for **1-Ethyl-3,5-difluorobenzene**, a key building block in modern medicinal and materials chemistry.

Molecular Structure and Properties

1-Ethyl-3,5-difluorobenzene is an aromatic organic compound. Its structure consists of a central benzene ring substituted with an ethyl group ($-\text{CH}_2\text{CH}_3$) and two fluorine atoms ($-\text{F}$) at the meta positions relative to each other. The molecular formula for this compound is $\text{C}_8\text{H}_8\text{F}_2$.
[1][2][3][4][5] The presence of fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery.
[1]

The calculated molecular weight of **1-Ethyl-3,5-difluorobenzene** is approximately 142.15 g/mol. [1][2][3][4][6][7]

Caption: Molecular Structure of **1-Ethyl-3,5-difluorobenzene**.

Physicochemical Data

The key physicochemical properties of **1-Ethyl-3,5-difluorobenzene** are summarized in the table below. This data is essential for reaction planning, safety assessment, and analytical

method development.

Property	Value	Reference(s)
CAS Number	117358-52-8	[1][2][5][8]
Molecular Formula	C ₈ H ₈ F ₂	[1][2][3][4]
Molecular Weight	142.15 g/mol	[1][3][4][6][7]
Appearance	Colorless to almost colorless clear liquid	[1]
Density	1.065 - 1.09 g/mL at 25 °C	[1][4][7]
Boiling Point	127.5 ± 20.0 °C (Predicted)	[7]
Flash Point	31 °C	[4][7]
Refractive Index	n ₂₀ /D 1.45 - 1.452	[1][4][7]
Purity	≥ 98.0% (GC)	[1][3]

Applications in Research and Development

1-Ethyl-3,5-difluorobenzene is a versatile intermediate primarily utilized in the synthesis of complex organic molecules.[1] Its unique substitution pattern makes it a valuable component for:

- **Pharmaceutical Development:** The difluoro-substitution pattern is a common motif in modern pharmaceuticals. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1] This compound serves as a precursor for creating more complex drug candidates.[1]
- **Agrochemical Synthesis:** It is used in the development of advanced pesticides and herbicides.[1] The incorporation of fluorine can lead to products with higher efficacy and better environmental profiles.[1]

- Materials Science: The compound is applied in the formulation of specialty polymers and coatings that require high thermal and chemical resistance.[1]

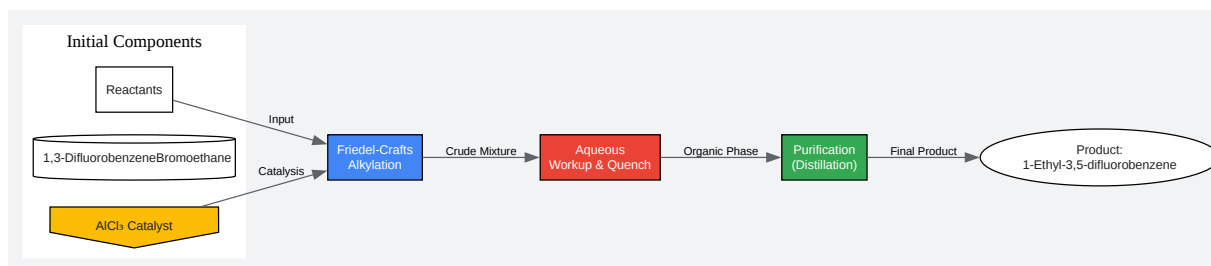
Experimental Protocols: Synthetic Pathways

While specific, detailed experimental protocols for the synthesis of **1-Ethyl-3,5-difluorobenzene** are proprietary or scattered across patent literature, a common and logical approach is the Friedel-Crafts alkylation of 1,3-difluorobenzene. This electrophilic aromatic substitution reaction introduces the ethyl group onto the difluorinated benzene core.

General Experimental Protocol for Friedel-Crafts Alkylation:

- Reaction Setup: A reaction vessel is charged with a Lewis acid catalyst (e.g., AlCl_3 , FeCl_3) under an inert atmosphere (e.g., Nitrogen, Argon).
- Solvent and Reactant Addition: An appropriate anhydrous solvent (e.g., dichloromethane, carbon disulfide) is added, followed by 1,3-difluorobenzene. The mixture is cooled in an ice bath.
- Alkylating Agent: An ethylating agent, such as bromoethane or ethyl triflate, is added dropwise to the cooled solution.
- Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., $0\text{ }^\circ\text{C}$ to room temperature) and monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup: Upon completion, the reaction is carefully quenched by pouring it into ice-water. The organic layer is separated, washed with a mild base (e.g., NaHCO_3 solution) and brine, then dried over an anhydrous salt (e.g., MgSO_4 , Na_2SO_4).
- Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by fractional distillation, to yield pure **1-Ethyl-3,5-difluorobenzene**.

The following diagram illustrates the logical workflow for this synthetic approach.



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Caption: A logical workflow for the synthesis of **1-Ethyl-3,5-difluorobenzene**.

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